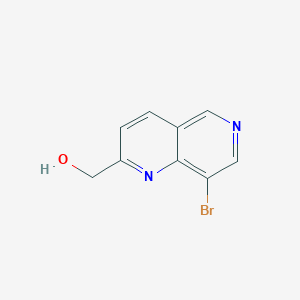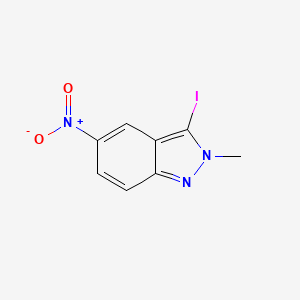
4-(Aminomethyl)benzenesulfonamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)benzenesulfonamide dihydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is known for its applications in various fields, including medicine and industrial chemistry. This compound is a derivative of benzenesulfonamide and is characterized by the presence of an aminomethyl group attached to the benzene ring.
Méthodes De Préparation
The synthesis of 4-(Aminomethyl)benzenesulfonamide dihydrochloride typically involves the following steps :
Starting Material: The process begins with N-benzylacetamide as the starting material.
Chlorosulfonation: N-benzylacetamide is reacted with chlorosulfonic acid at a controlled temperature to form 4-(acetamidomethyl)benzenesulfonyl chloride.
Ammonolysis: The sulfonyl chloride intermediate is then treated with ammonia to yield 4-(acetamidomethyl)benzenesulfonamide.
Hydrolysis: The final step involves hydrolyzing the acetamide group under basic conditions to obtain 4-(Aminomethyl)benzenesulfonamide. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
4-(Aminomethyl)benzenesulfonamide dihydrochloride undergoes various chemical reactions, including :
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include chlorosulfonic acid, ammonia, and hydrochloric acid. The major products formed from these reactions are typically derivatives of benzenesulfonamide.
Applications De Recherche Scientifique
4-(Aminomethyl)benzenesulfonamide dihydrochloride has several scientific research applications :
Medicine: It is used as an intermediate in the synthesis of sulfonamide-based drugs, which are known for their antibacterial properties. These drugs are effective against a wide range of bacterial infections, including those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It is used in biochemical research to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)benzenesulfonamide dihydrochloride involves the inhibition of nucleic acid synthesis in bacteria . The compound targets enzymes involved in the synthesis of nucleotides, thereby preventing the replication and transcription of bacterial DNA. This leads to the inhibition of bacterial growth and proliferation.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)benzenesulfonamide dihydrochloride is unique compared to other similar compounds due to its specific structure and functional groups . Similar compounds include:
Sulfamethoxazole: Another sulfonamide-based drug used to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamylon: A topical agent used for burn wounds.
These compounds share a common sulfonamide group but differ in their specific structures and applications.
Propriétés
Formule moléculaire |
C7H12Cl2N2O2S |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
4-(aminomethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;;/h1-4H,5,8H2,(H2,9,10,11);2*1H |
Clé InChI |
WEICVMSGPGBGRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)S(=O)(=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)
![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
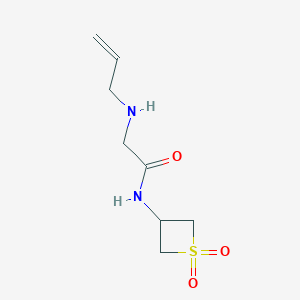
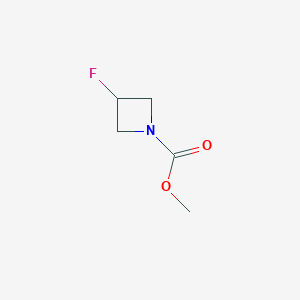
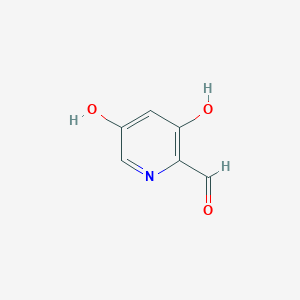

![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)

